5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
Description
5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a dichlorophenoxy group at position 5, a methyl group at position 6, and a 4-methylphenyl substituent at position 2. The 1,2,4-triazine scaffold is a nitrogen-rich heterocycle known for its versatility in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-3-5-12(6-4-10)16-20-17(11(2)21-22-16)23-15-8-7-13(18)9-14(15)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDBFPFMBRJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine typically involves the reaction of 2,4-dichlorophenol with 6-methyl-3-(4-methylphenyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form larger heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazines, oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance:
- In vitro Tests: The compound showed comparable activity to established antibiotics such as ciprofloxacin against mycobacterial strains .
- Mechanism of Action: The antimicrobial effects are attributed to the compound's ability to inhibit specific enzymes involved in bacterial metabolism and disrupt cell wall synthesis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown promising results in inhibiting the proliferation of cancer cells:
- Cell Lines Tested: It has been evaluated against several human cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Apoptotic Induction: The compound was found to induce apoptosis in these cell lines, with IC50 values indicating significant cytotoxicity .
Agricultural Applications
This compound has potential applications in agriculture as a herbicide:
- Herbicidal Activity: Its structure allows it to interact with plant growth regulators, potentially inhibiting unwanted plant growth while promoting crop health.
- Field Trials: Preliminary field trials have suggested effective weed control without significant phytotoxicity to crops .
Case Studies
- Study on Antimicrobial Efficacy:
- Cancer Cell Proliferation Inhibition:
- Herbicidal Activity Assessment:
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogous triazines:
*Calculated based on molecular formula.
Key Differences and Implications
Methylsulfanyl () and trifluoromethyl () substituents introduce steric bulk and electronic effects, which may alter binding affinity to biological targets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in analogous triazine preparations (e.g., hydrazine-mediated cyclizations) .
- Derivatives with vinyl groups () require additional steps for functionalization, increasing synthetic complexity .
Biological Relevance :
Biological Activity
5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13Cl2N3O
- CAS Number : Not specified in the search results but can be derived from the molecular formula.
- Structure : The compound contains a triazine core, which is known for its diverse biological activities.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in tumorigenesis.
- Mechanism of Action : The triazine ring can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. For instance, studies have shown that modifications to the triazine structure can enhance its ability to inhibit cancer cell growth through various pathways such as apoptosis and cell cycle arrest .
Antimicrobial Activity
Triazines are also known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
- Case Study : A study demonstrated that similar triazine derivatives showed a broad spectrum of antimicrobial activity, suggesting that this compound may possess similar properties .
Herbicidal Activity
Due to its structural characteristics, this compound may also exhibit herbicidal properties. The presence of the dichlorophenoxy group is particularly relevant for herbicidal activity.
- Research Findings : Triazine derivatives have been extensively studied as herbicides due to their ability to inhibit photosynthesis in plants. This suggests that this compound could be effective in agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine compounds.
| Structural Feature | Biological Activity |
|---|---|
| Triazine core | Anticancer and antimicrobial |
| Dichlorophenoxy group | Enhanced herbicidal activity |
| Methyl groups on phenyl rings | Increased potency against tumors |
Q & A
Q. What are the common synthetic routes for preparing 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting substituted hydrazides or amines with dichlorophenoxy precursors under reflux conditions. For example, 2,4-dichlorophenoxyacetic acid hydrazide can be condensed with aldehydes in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by crystallization in ethanol-water mixtures to yield triazine derivatives . Solvent choice (e.g., DMSO or dichloroethane) and base additives (e.g., sodium carbonate) are critical for controlling reaction efficiency and purity .
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and molecular symmetry (e.g., H and C NMR) .
- X-ray crystallography : For resolving crystal packing and bond angles, as demonstrated in studies of analogous triazolo-thiadiazine derivatives .
- IR spectroscopy : To identify functional groups like C-Cl and N-H stretches .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
Purity is commonly evaluated via HPLC (using C18 columns and acetonitrile/water mobile phases) or TLC (silica gel with UV visualization). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored by spectroscopic methods. For example, thermal gravimetric analysis (TGA) can assess decomposition thresholds .
Q. What is the role of substituents (e.g., dichlorophenoxy, methylphenyl) in modulating biological activity?
The dichlorophenoxy group enhances lipophilicity and membrane permeability, while the methylphenyl group contributes to π-π stacking interactions with biological targets. Structure-activity relationship (SAR) studies on similar triazines show that electron-withdrawing substituents (e.g., Cl) improve antimicrobial and antitumor efficacy by altering electron density on the triazine core .
Advanced Research Questions
Q. How can conflicting literature data on the compound’s bioactivity be resolved?
Contradictions often arise from variations in assay conditions or impurity levels. To address this:
- Replicate experiments using standardized protocols (e.g., fixed cell lines or enzyme concentrations).
- Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
- Perform structural analogs comparisons to isolate substituent-specific effects, as seen in studies of fluorophenyl-pyrazole derivatives .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Molecular docking : Tools like AutoDock Vina can model binding to enzymes (e.g., cytochrome P450), prioritizing key residues for mutagenesis validation .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability, as applied to triazolo-thiadiazine crystals .
- Molecular Dynamics (MD) : Simulates conformational changes in aqueous or lipid environments to assess target engagement over time .
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution vs. protic solvents like ethanol .
- Catalyst optimization : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl) can reduce side reactions.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes premature intermediate decomposition .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in biological systems?
- Kinetic assays : Measure enzyme inhibition (e.g., IC) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target-ligand interactions.
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Methodological Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .
- For structural analogs, cross-reference crystallographic databases (e.g., CCDC) to validate geometric parameters .
- Use randomized block designs with split-plot arrangements to control variability in bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
